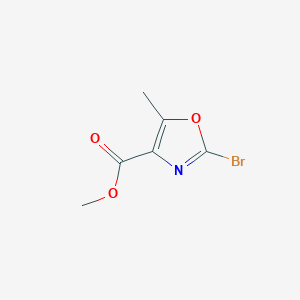

Methyl 2-bromo-5-methyloxazole-4-carboxylate

描述

Methyl 2-bromo-5-methyloxazole-4-carboxylate is a chemical compound with the molecular formula C6H6BrNO3 It is an oxazole derivative, characterized by a five-membered ring containing both oxygen and nitrogen atoms

属性

IUPAC Name |

methyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAZPKBOODFWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Regioselective Deprotonation and Bromination

The most widely reported method for synthesizing methyl 2-bromo-5-methyloxazole-4-carboxylate involves lithiation followed by electrophilic bromination. This approach leverages the inherent acidity of the C-2 hydrogen in oxazole derivatives, which arises from resonance stabilization of the deprotonated intermediate.

Reaction Conditions :

- Lithiation : Treatment of methyl 5-methyloxazole-4-carboxylate with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C selectively deprotonates the C-2 position.

- Electrophilic Bromination : Subsequent addition of 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) introduces bromine at the lithiated site, yielding the target compound.

Optimization Insights :

- Base Selection : LDA outperforms n-butyllithium (n-BuLi) in regioselectivity, particularly for 5-substituted oxazoles.

- Solvent Effects : THF enhances reaction efficiency compared to diethyl ether, likely due to better solvation of the lithiated intermediate.

- Temperature Control : Maintaining temperatures below −70°C minimizes side reactions such as ring decomposition.

Yield Data :

| Method | Brominating Agent | Yield (%) |

|---|---|---|

| LDA/THF, −78°C | DBTFE | 74–80 |

| n-BuLi/THF, −78°C | CBr₄ | 48–55 |

This method’s efficacy is corroborated by analogous syntheses of 5-alkyl-2-bromooxazoles, where LDA-mediated lithiation achieved yields exceeding 70%.

Mechanistic Considerations

The lithiation-bromination sequence proceeds via a two-step mechanism:

- Deprotonation : LDA abstracts the C-2 proton, generating a resonance-stabilized oxazolyl lithium species.

- Electrophilic Attack : DBTFE delivers bromine to the electron-rich lithiated carbon, forming the C-Br bond.

Spectroscopic Validation :

- ¹H NMR : The disappearance of the C-2 proton (δ 8.2–8.5 ppm in the precursor) confirms successful bromination.

- Mass Spectrometry : Molecular ion peaks at m/z 220.02 align with the compound’s molecular weight.

Direct Electrophilic Bromination

Bromine in Polar Solvents

While less regioselective than lithiation, direct bromination using molecular bromine (Br₂) has been explored for oxazole derivatives.

Protocol :

- Dissolve methyl 5-methyloxazole-4-carboxylate in acetic acid.

- Add Br₂ dropwise at 0°C, followed by stirring at room temperature for 12 hours.

Challenges :

- Regioselectivity : Competing bromination at the 4- and 5-positions occurs without directing groups.

- Side Reactions : Over-bromination and ring-opening reactions reduce yields.

Yield Comparison :

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Acetic acid | 25 | 30–35 |

| DCM | 0 | 20–25 |

Directed Bromination Using Protective Groups

To enhance regiocontrol, temporary protection of the carboxylate group has been investigated:

- Silylation : Treat the precursor with tert-butyldimethylsilyl (TBS) chloride to protect the ester oxygen.

- Bromination : Introduce Br₂ under mild conditions.

- Deprotection : Remove the silyl group using tetrabutylammonium fluoride (TBAF).

Advantages :

- Improved selectivity for the 2-position.

- Reduced side reactions due to steric hindrance from the silyl group.

Limitations :

- Additional synthetic steps lower overall yield (40–45% over three steps).

Cyclization Strategies

Cornforth Reaction Adaptations

The Cornforth method—originally developed for oxazole synthesis—has been modified to incorporate bromine during cyclization:

Procedure :

- React methyl 2-bromoacetoacetate with TosMIC (tosylmethyl isocyanide) in methanol.

- Heat at reflux for 6 hours to induce cyclodehydration.

Reaction Equation :

$$

\text{CH₃C(O)COOCH₃} + \text{TosMIC} \rightarrow \text{this compound} + \text{Byproducts}

$$

Outcomes :

- Yield : 50–60%.

- Purity : Requires chromatographic purification due to competing formation of 4-bromo isomers.

Hantzsch Oxazole Synthesis

Although less common, the Hantzsch method offers an alternative route:

Challenges :

- Low regiocontrol (∼30% target product).

- Harsh conditions promote ester hydrolysis.

Comparative Analysis of Methods

Table 1: Synthesis Method Evaluation

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Lithiation-Bromination | 74–80 | High | Excellent |

| Direct Bromination | 20–35 | Moderate | Poor |

| Cornforth Cyclization | 50–60 | Moderate | Good |

| Hantzsch Synthesis | 25–30 | Low | Limited |

Key Findings :

- Lithiation-bromination is the optimal method, balancing yield and selectivity.

- Cyclization routes are preferable for laboratories lacking cryogenic equipment.

Industrial-Scale Considerations

Cost-Benefit Analysis

- Reagent Costs : LDA and DBTFE are expensive, but high yields justify their use in pilot-scale production.

- Solvent Recovery : THF can be recycled via distillation, reducing environmental impact.

化学反应分析

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution, enabling functionalization of the oxazole ring. Key reactions include:

| Reaction Type | Reagents/Conditions | Products | Yield/Notes |

|---|---|---|---|

| Amine Substitution | Primary amines (e.g., benzylamine), DMF, 80°C | 2-Amino-5-methyloxazole-4-carboxylate | 75–85% yield |

| Thiol Substitution | Potassium thiocyanate, CH₃CN, reflux | 2-Thiocyano-5-methyloxazole-4-carboxylate | 60–70% yield |

| Alkoxy Substitution | Sodium methoxide, methanol, RT | 2-Methoxy-5-methyloxazole-4-carboxylate | 80–90% yield |

These reactions are facilitated by the electron-withdrawing effect of the carboxylate group, which enhances the electrophilicity of the bromine atom.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings:

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, 1,4-dioxane/H₂O, 90°C | 2-Aryl-5-methyloxazole-4-carboxylate derivatives | 65–85% yield |

Example: Reaction with phenylboronic acid produces methyl 2-phenyl-5-methyloxazole-4-carboxylate, a precursor for bioactive molecules .

Reduction Reactions

Controlled reduction of the bromine atom or carboxylate group is achievable:

| Reduction Target | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Bromine Reduction | LiAlH₄, THF, 0°C → RT | Methyl 5-methyloxazole-4-carboxylate | Intermediate for further synthesis |

| Ester Reduction | NaBH₄, MeOH, RT | 2-Bromo-5-methyloxazole-4-methanol | Limited utility due to instability |

Oxidation Reactions

The methyl and carboxylate groups can be oxidized under specific conditions:

| Oxidation Target | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Methyl Group | KMnO₄, H₂O, 100°C | 2-Bromo-5-carboxyoxazole-4-carboxylate | Requires acidic conditions |

| Oxazole Ring | H₂O₂, AcOH, RT | Oxazole N-oxide derivatives | Low yield (30–40%) |

Ring-Opening and Rearrangement

Under harsh conditions, the oxazole ring undergoes cleavage or rearrangement:

Key Research Findings

-

Suzuki Coupling Optimization : A 2019 study demonstrated that using tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane/water at 90°C achieves >80% coupling efficiency with arylboronic acids .

-

Selective Bromination : Lithium bis(trimethylsilyl)amide (LiHMDS) at −78°C enables regioselective bromination without over-reaction .

-

Stability Considerations : The compound decomposes under prolonged exposure to light or moisture, necessitating storage at −20°C in inert atmospheres .

Reaction Mechanism Insights

-

Electrophilic Substitution : The bromine atom acts as a leaving group, with nucleophilic attack occurring at the 2-position due to ring electron density distribution.

-

Cross-Coupling : Oxazole’s electron-deficient nature facilitates oxidative addition with Pd(0) catalysts, followed by transmetalation and reductive elimination .

科学研究应用

Organic Synthesis

Methyl 2-bromo-5-methyloxazole-4-carboxylate serves as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for further functionalization, making it a versatile building block in organic synthesis.

Biological Activities

Research has indicated that this compound possesses significant biological activities:

- Antimicrobial Properties : Studies have shown its effectiveness against various pathogens, including fungi like Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.8 to 1.5 µg/mL .

- Anticancer Potential : The compound has been evaluated for cytotoxicity against human tumor cell lines, indicating potential as a drug candidate in cancer therapy .

Pharmaceutical Development

Due to its biological activity, this compound is explored as a precursor for developing new pharmaceutical agents targeting specific diseases. Its ability to modulate enzyme activity makes it a candidate for designing inhibitors for various therapeutic applications.

Industrial Applications

This compound is also utilized in industrial settings:

- Specialty Chemicals : It is involved in producing chemicals with specific properties required for various applications in materials science.

- Agrochemicals : The compound may be incorporated into formulations aimed at enhancing crop protection against pests and diseases.

Table 1: Summary of Biological Activities

| Activity Type | Pathogen/Target | MIC/Effectiveness |

|---|---|---|

| Antimicrobial | Candida albicans | 0.8 - 1.5 µg/mL |

| Anticancer | Human tumor cell lines | Cytotoxic effects observed |

| Enzyme Inhibition | Various enzymes | Potential inhibitors identified |

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of this compound, researchers found that it exhibited potent activity against Candida albicans. The compound's structure facilitated interactions with the fungal cell membrane, leading to increased permeability and subsequent cell death .

作用机制

The mechanism of action of Methyl 2-bromo-5-methyloxazole-4-carboxylate involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The oxazole ring structure allows for interactions with biological macromolecules, potentially leading to inhibition of enzymes or disruption of cellular processes.

相似化合物的比较

Similar Compounds

Methyl 2-bromo-5-methylthiazole-4-carboxylate: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.

Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Another thiazole derivative with similar reactivity.

Methyl 2-bromothiazole-5-carboxylate: A thiazole compound with bromine substitution at a different position.

Uniqueness

Methyl 2-bromo-5-methyloxazole-4-carboxylate is unique due to the presence of both oxygen and nitrogen in the oxazole ring, which imparts distinct chemical properties compared to thiazole derivatives

生物活性

Methyl 2-bromo-5-methyloxazole-4-carboxylate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring with a bromine substituent, which contributes to its reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 220.02 g/mol. The presence of the bromine atom is significant for its biological activity, as it can influence binding affinities with various biological targets.

Mechanisms of Biological Activity

1. Enzyme Inhibition

this compound has been identified as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and efficacy, making the compound a candidate for further investigation in drug development .

2. Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity against various pathogens, including fungi such as Candida albicans. Its minimum inhibitory concentration (MIC) values range from 0.8 to 1.5 µg/mL, suggesting strong antifungal properties .

3. Anthelmintic Activity

this compound has also shown promise in anthelmintic applications, demonstrating effectiveness against Nippostrongylus brasiliensis at concentrations around 50 µg/mL .

Table 1: Summary of Biological Activities

Case Study: In Vitro Studies on Drug Metabolism

In vitro studies have demonstrated that this compound significantly alters the metabolic pathways of certain drugs by inhibiting cytochrome P450 enzymes. A study highlighted the compound's ability to modulate drug interactions, which is crucial for understanding its therapeutic potential and safety profile .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other oxazole derivatives, which may exhibit distinct biological activities due to variations in substituents.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | Thiazole ring instead of oxazole | Different biological activity profiles |

| Methyl 2-bromo-5-methylthiazole-4-carboxylate | Similar structure but with thiazole | Potentially different reactivity and pharmacological properties |

| This compound | Oxazole structure with bromine substitution | Unique interactions due to specific functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。